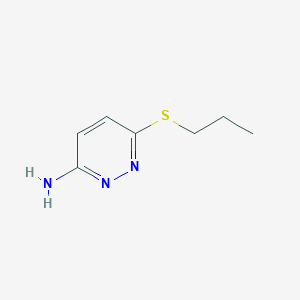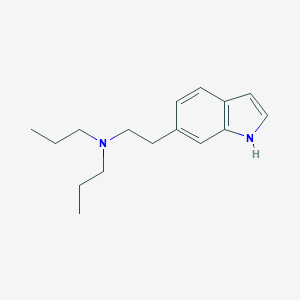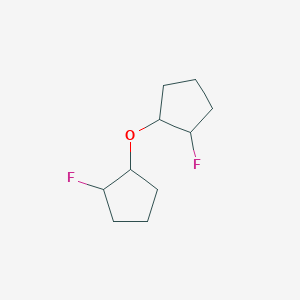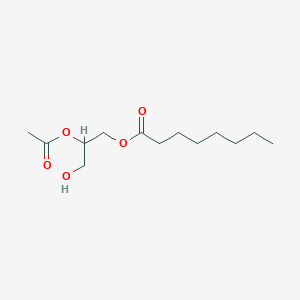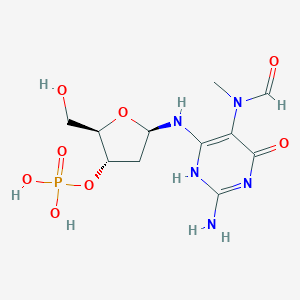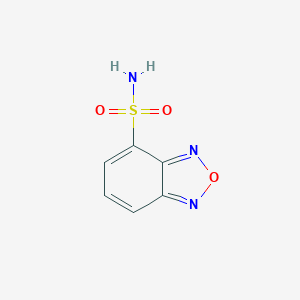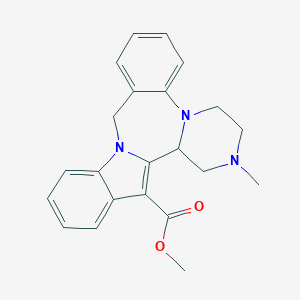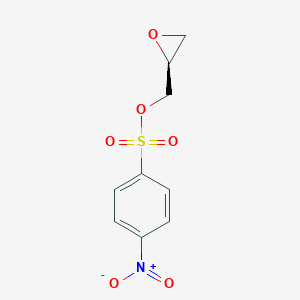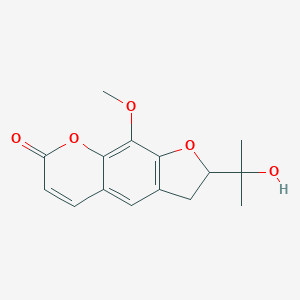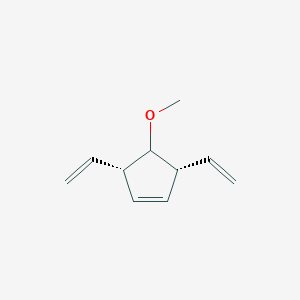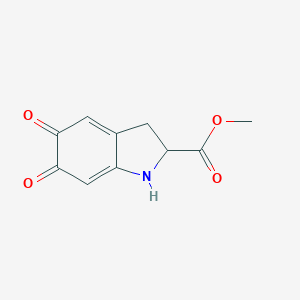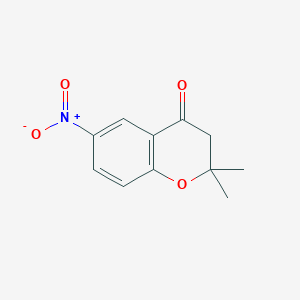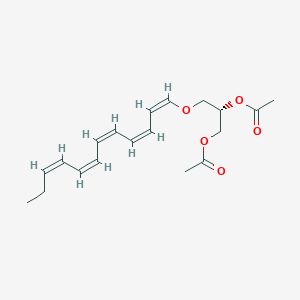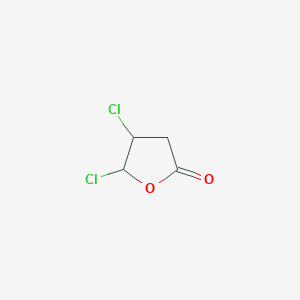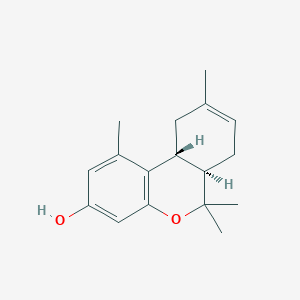
Abn-delta(8)-tetrahydrocannabinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abn-delta(8)-tetrahydrocannabinol is a synthetic cannabinoid compound that has gained significant interest in recent years due to its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), which is the primary psychoactive component of cannabis. However, abn-delta(8)-tetrahydrocannabinol has been found to have distinct biochemical and physiological effects that make it a promising candidate for various research applications.
Wirkmechanismus
Abn-delta(8)-tetrahydrocannabinol acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate various physiological processes. Specifically, it binds to the CB1 and CB2 receptors, which are found throughout the body and play a crucial role in modulating pain, inflammation, and immune function.
Biochemical and Physiological Effects:
Abn-delta(8)-tetrahydrocannabinol has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, protect against oxidative stress, and modulate immune function. Additionally, it has been found to have neuroprotective properties and may help to prevent or treat various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Abn-delta(8)-tetrahydrocannabinol has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced in a highly controlled and reproducible manner. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use in lab experiments. It is a relatively new compound, and there is still much to be learned about its effects and potential applications. Additionally, it can be difficult to obtain and may be expensive.
Zukünftige Richtungen
There are several future directions for research on abn-delta(8)-tetrahydrocannabinol. One area of interest is its potential as an anti-cancer agent. Studies have shown that it may be effective in inhibiting the growth of various types of cancer cells. Additionally, there is interest in its potential as a treatment for neurological disorders such as epilepsy and multiple sclerosis. Further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesemethoden
Abn-delta(8)-tetrahydrocannabinol is synthesized using a multi-step process that involves the conversion of cannabigerol (CBG) to delta(8)-tetrahydrocannabinol (Abn-delta(8)-tetrahydrocannabinol) and subsequent rearrangement to form abn-delta(8)-tetrahydrocannabinol. This synthesis method is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Abn-delta(8)-tetrahydrocannabinol has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. Additionally, it has been shown to have potential as an anti-cancer agent and as a treatment for various neurological disorders such as epilepsy and multiple sclerosis.
Eigenschaften
CAS-Nummer |
114624-39-4 |
|---|---|
Produktname |
Abn-delta(8)-tetrahydrocannabinol |
Molekularformel |
C17H22O2 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
(6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol |
InChI |
InChI=1S/C17H22O2/c1-10-5-6-14-13(7-10)16-11(2)8-12(18)9-15(16)19-17(14,3)4/h5,8-9,13-14,18H,6-7H2,1-4H3/t13-,14-/m1/s1 |
InChI-Schlüssel |
XAYRLUBHJAOWEN-ZIAGYGMSSA-N |
Isomerische SMILES |
CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3C)O)OC2(C)C |
SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3C)O)OC2(C)C |
Kanonische SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3C)O)OC2(C)C |
Synonyme |
abn-delta(8)-tetrahydrocannabinol abn-delta(8)-THC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



